2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methoxymethyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position on the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiadiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe or a precursor for the synthesis of molecules used in biological studies
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the methoxymethyl group can influence the compound’s binding affinity and specificity for its molecular targets. The thiadiazole ring itself can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: This compound shares the bromine and methoxy functional groups but differs in the core structure, being a benzoic acid derivative.
Methyl 2-bromo-5-methoxybenzoate: Similar in functional groups but with a benzoate core, used as a pharmaceutical intermediate.
Uniqueness
2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole is unique due to its thiadiazole core, which imparts distinct electronic and steric properties compared to benzoic acid or benzoate derivatives. This uniqueness can be leveraged in the design of novel compounds with specific desired properties for various applications.
Properties
IUPAC Name |
2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFHBDROTUDXEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605830 |
Source
|
Record name | 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61450-91-7 |
Source
|
Record name | 2-Bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80605830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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